
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is a compound that features an azulene moiety, which is known for its unique structure and properties. Azulene is a bicyclic aromatic hydrocarbon that is notable for its deep blue color, which is unusual for hydrocarbons. The presence of the azulene ring in this compound imparts unique electronic properties to the molecule, making it of interest in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid typically involves the condensation of azulene derivatives with cyanoacetic acid derivatives. One common method involves the reaction of azulene-1-carbaldehyde with cyanoacetic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid can undergo various types of chemical reactions, including:
Electrophilic Substitution: The azulene ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Addition: The cyano group in the molecule can participate in nucleophilic addition reactions, such as the addition of Grignard reagents or organolithium compounds.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used. Reactions are typically carried out in solvents like acetic acid or dichloromethane.
Nucleophilic Addition: Reagents such as methylmagnesium bromide or butyllithium are used, often in anhydrous ether or tetrahydrofuran (THF) as solvents.
Condensation Reactions: Aldehydes or ketones are used as reactants, with bases like piperidine or pyridine as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated azulene derivatives, while nucleophilic addition can produce cyanohydrins or other addition products.
Wissenschaftliche Forschungsanwendungen
3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin disorders and cancer.
Industry: The compound is investigated for its use in optoelectronic devices, such as organic field-effect transistors and solar cells, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid is primarily related to its ability to interact with various molecular targets through its electron-rich azulene ring and reactive cyano group. The azulene moiety can participate in π-π interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds or undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of 3-(Azulen-1-yl)-2-cyanoprop-2-enoic acid, known for its deep blue color and unique electronic properties.
Guaiazulene: A derivative of azulene with anti-inflammatory and antioxidant properties, commonly used in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness
This compound is unique due to the presence of both the azulene ring and the cyano group, which impart distinct electronic and reactive properties. This combination makes it particularly valuable in the synthesis of new materials and the exploration of novel biological activities.
Eigenschaften
CAS-Nummer |
652142-21-7 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-azulen-1-yl-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H9NO2/c15-9-12(14(16)17)8-11-7-6-10-4-2-1-3-5-13(10)11/h1-8H,(H,16,17) |
InChI-Schlüssel |
JXIGCEMCPAXLFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


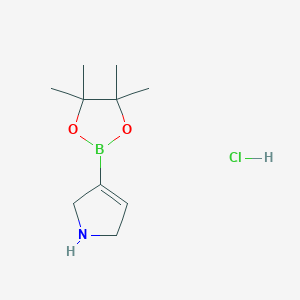
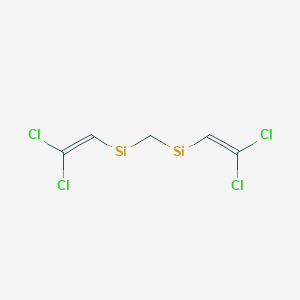
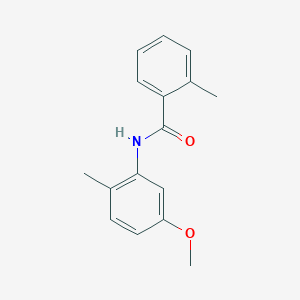

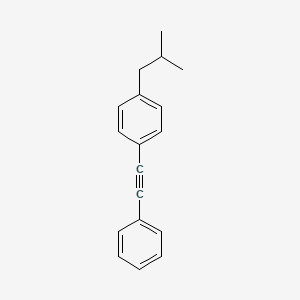
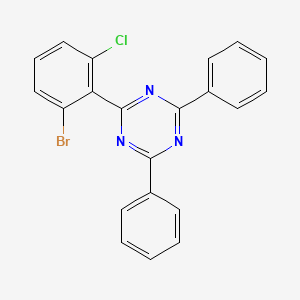
![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
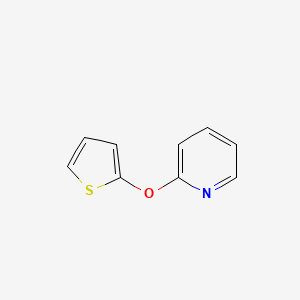

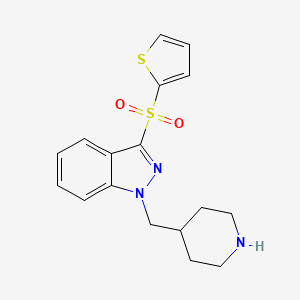
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)


![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
